An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: A Key Reagent in Acetaminophen Research
An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: A Key Reagent in Acetaminophen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-mercapto-phenol hydrochloride, with the CAS number 98140-58-0, is a specialized chemical reagent of significant interest in the fields of toxicology, pharmacology, and drug metabolism.[1][2] While not a therapeutic agent itself, its primary utility lies in the synthesis of analytical standards for metabolites of acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs in the world.[1][2] This guide provides a comprehensive technical overview of 4-Amino-2-mercapto-phenol hydrochloride, including its chemical properties, a plausible synthetic pathway, its critical application in acetaminophen toxicity studies, and recommended analytical and safety protocols.
Physicochemical Properties
The fundamental physicochemical properties of 4-Amino-2-mercapto-phenol hydrochloride are summarized in the table below. It is important to note that while some data for the hydrochloride salt is available, other properties are estimated based on the free base or related compounds due to limited published data for this specific salt.
| Property | Value | Source |
| CAS Number | 98140-58-0 | [1][2] |
| Molecular Formula | C₆H₈ClNOS | [1][2] |
| Molecular Weight | 177.65 g/mol | [1][2] |
| Melting Point | Not available. The related compound 4-mercaptophenol has a melting point of 33-35 °C.[3] | N/A |
| Boiling Point | Not available. The related compound 4-mercaptophenol has a boiling point of 149-150 °C at 25 mmHg.[3] | N/A |
| Solubility | Soluble in water. | Inferred from hydrochloride salt nature. |
| pKa | Not available. The pKa of the thiol group in 4-mercaptophenol is approximately 6.82. The pKa of the amino group in 4-aminophenol is approximately 5.5. The pKa of the phenolic proton is around 10.3. | [3][4] |
Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride: A Plausible Pathway
Caption: Plausible synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.
Step 1: Synthesis of 2-Mercapto-4-nitrophenol
The initial step would likely involve the nucleophilic aromatic substitution of a chlorine atom on a nitrophenol ring with a sulfur nucleophile. A common starting material for this would be 2-chloro-4-nitrophenol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Nucleophilic Substitution: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate. The product, 2-mercapto-4-nitrophenol, can then be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
The second step involves the reduction of the nitro group of 2-mercapto-4-nitrophenol to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-mercapto-4-nitrophenol from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂) in portions while stirring. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup and Isolation: Make the reaction mixture alkaline with a concentrated solution of sodium hydroxide to precipitate tin salts. The product, 4-amino-2-mercapto-phenol, can then be extracted into an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
To obtain the final product, the free base is converted to its hydrochloride salt to improve stability and solubility in aqueous media.
Experimental Protocol:
-
Salt Formation: Dissolve the purified 4-amino-2-mercapto-phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield 4-Amino-2-mercapto-phenol hydrochloride.
Application in Acetaminophen (Paracetamol) Metabolism and Toxicity Studies
The primary and most critical application of 4-Amino-2-mercapto-phenol hydrochloride is as a precursor for the synthesis of an analytical standard of an acetaminophen metabolite.[1] This is of paramount importance in studying the toxicology of acetaminophen.
The Role of NAPQI in Acetaminophen Toxicity
At therapeutic doses, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, leading to non-toxic, water-soluble compounds that are excreted. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7]
However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the cellular stores of GSH. Once GSH is depleted, NAPQI covalently binds to cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins, forming acetaminophen-protein adducts.[6][7][8] The formation of these adducts is a key initiating event in acetaminophen-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7][9]
Caption: Simplified metabolic pathways of acetaminophen at therapeutic and overdose levels.
Synthesis of Acetaminophen-Cysteine Adduct Standard
4-Amino-2-mercapto-phenol hydrochloride serves as a crucial starting material for the in vitro synthesis of a stable analog of the acetaminophen-cysteine adduct. This synthetic standard is essential for the development and validation of analytical methods to detect and quantify these adducts in biological samples from patients with acetaminophen overdose. The presence and concentration of these adducts are considered specific biomarkers of acetaminophen-induced liver injury.[7]
The synthesis likely involves the reaction of 4-Amino-2-mercapto-phenol with an acetylating agent to form the corresponding N-acetyl derivative, which would be a stable analog of the reactive NAPQI intermediate adducted to a cysteine-like molecule.
Analytical Methodologies
Proposed HPLC Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier like acetonitrile or methanol would likely provide good separation.[11]
-
Detection: UV detection at a wavelength around 270-280 nm should be appropriate, given the phenolic chromophore.
-
Internal Standard: For quantitative analysis, an internal standard with a similar structure, such as another aminophenol isomer or a related compound, should be used.
Experimental Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of 4-Amino-2-mercapto-phenol hydrochloride in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase. For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled at 25-30 °C.
-
Gradient Program: A typical gradient might start with a low percentage of organic modifier (e.g., 10% acetonitrile) and ramp up to a higher concentration (e.g., 90% acetonitrile) over 15-20 minutes to elute the compound and any related impurities or products.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.
Safety and Handling
4-Amino-2-mercapto-phenol hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2-mercapto-phenol hydrochloride is a valuable, albeit specialized, reagent for researchers in toxicology and drug development. Its role as a precursor to synthetic standards of acetaminophen metabolites is critical for advancing our understanding of acetaminophen-induced hepatotoxicity and for the development of diagnostic tools to manage overdoses. While detailed information on its synthesis and properties is not extensively published, this guide provides a solid foundation based on established chemical principles and data from related compounds, enabling researchers to effectively and safely utilize this important molecule in their work.
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